molecular formula C5H6F2O4S B13469030 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid

Katalognummer: B13469030
Molekulargewicht: 200.16 g/mol
InChI-Schlüssel: HWXLAHVEQKBFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid is a chemical compound with the molecular formula C5H6F2O4S and a molecular weight of 200.1605 . This compound is characterized by the presence of two fluorine atoms, a thiolane ring, and a carboxylic acid group. It is a derivative of thiolane, which is a sulfur-containing heterocycle.

Vorbereitungsmethoden

The synthesis of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid typically involves the introduction of fluorine atoms into the thiolane ring. This can be achieved through various synthetic routes, including:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen atoms or modify the existing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis to break down the thiolane ring and form smaller fragments.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms and the thiolane ring play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and interact with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

4,4-Difluoro-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid can be compared with other similar compounds, such as:

The presence of fluorine atoms in this compound makes it unique, as fluorine can significantly influence the compound’s reactivity, stability, and interactions with other molecules.

Eigenschaften

Molekularformel

C5H6F2O4S

Molekulargewicht

200.16 g/mol

IUPAC-Name

4,4-difluoro-1,1-dioxothiolane-2-carboxylic acid

InChI

InChI=1S/C5H6F2O4S/c6-5(7)1-3(4(8)9)12(10,11)2-5/h3H,1-2H2,(H,8,9)

InChI-Schlüssel

HWXLAHVEQKBFAE-UHFFFAOYSA-N

Kanonische SMILES

C1C(S(=O)(=O)CC1(F)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.